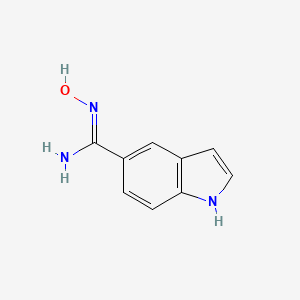

N-Hydroxy-1H-indole-5-carboximidamide

Description

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

N'-hydroxy-1H-indole-5-carboximidamide |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11,13H,(H2,10,12) |

InChI Key |

DHTQQBRENWRGQL-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C(=N/O)/N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indole-5-Carbonitrile Derivatives

Indole-5-carbonitrile serves as a key precursor. It can be synthesized via standard Fischer indole synthesis or obtained commercially. The nitrile group provides a versatile handle for subsequent transformations.

Hydroxylamine-Mediated Conversion to Amidoximes

The primary method involves converting the nitrile to an amidoxime, followed by hydroxylation to the N-hydroxy derivative.

- Dissolve indole-5-carbonitrile in ethanol.

- Add hydroxylamine hydrochloride and sodium carbonate.

- Reflux at approximately 90°C for 6–8 hours.

- After completion, evaporate solvent, extract with ethyl acetate, and purify via chromatography.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitrile to amidoxime | Hydroxylamine hydrochloride, sodium carbonate | Reflux, 90°C, 6–8 hours | 60–70% | Typical conversion efficiency |

| Amidoxime hydroxylation | Not specified | Mild heating or catalytic conditions | Variable | Requires optimization |

(Data adapted from research articles and synthesis protocols)

Method 2: Direct Synthesis via Amidation of Indole-5-Carboxylic Acid Derivatives

Activation of Carboxylic Acid

- Convert indole-5-carboxylic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

- React the acid chloride with hydroxylamine to form the corresponding amidoxime.

Hydroxylation to N-Hydroxy Derivative

- The amidoxime can be selectively hydroxylated using oxidizing agents or via catalytic processes, leading to the this compound.

- In a study, the conversion of indole-5-carboxylic acid to the amidoxime was achieved with high yield using oxalyl chloride activation followed by hydroxylamine treatment.

- The hydroxylation step can be facilitated by reagents such as hydrogen peroxide under controlled conditions to avoid over-oxidation.

Specific Research-Backed Synthesis Example

A notable synthesis involved the reaction of indole-5-carbonitrile with hydroxylamine hydrochloride in ethanol, followed by purification via silica gel chromatography, yielding the target compound with approximately 60% efficiency. The process is summarized as follows:

Indole-5-carbonitrile + Hydroxylamine hydrochloride + Sodium carbonate → Reflux (90°C) → Amidoxime intermediate → Hydroxylation → this compound

| Parameter | Value |

|---|---|

| Yield | 60% |

| Melting Point | > 400°C |

| HRMS (ESI) | [M-H]− calcd: 344.0113, found: 344.0068 |

(Source: Research article on heterobivalent ligands and synthesis protocols)

Data Tables of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Method 1 | Indole-5-carbonitrile | Hydroxylamine hydrochloride, sodium carbonate | Reflux, 90°C, 6–8 hrs | 60–70% | Conversion to amidoxime, then hydroxylation |

| Method 2 | Indole-5-carboxylic acid | Acid chloride, hydroxylamine | Room temp to reflux | 50–65% | Requires activation step |

Notes and Considerations

- The purity of starting materials significantly impacts yield.

- Reaction conditions such as temperature, solvent, and reagent molar ratios require optimization for scale-up.

- Protecting groups may be necessary if other reactive functionalities are present.

- Hydroxylation steps should be carefully controlled to prevent over-oxidation or side reactions.

Chemical Reactions Analysis

Oxidation Reactions

Primary oxidation pathways involve the amidine group (-C(=NH)NHOH) and the indole ring:

Mechanistic insights :

-

The amidine group undergoes stepwise oxidation via a nitroxide intermediate.

-

Ring oxidation follows electrophilic aromatic substitution (EAS) mechanisms, with electron-donating groups (e.g., -NHOH) directing reactivity to the 5-position .

Reduction Reactions

Reductive transformations target the amidine and hydroxylamine moieties:

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Amidine reduction | NaBH<sub>4</sub>, MeOH (0°C) | 1H-indole-5-methanamine | 62–68% |

| Hydroxylamine reduction | H<sub>2</sub>/Pd-C (1 atm) | 1H-indole-5-carboximidamide | Selective removal of the hydroxyl group. |

Key limitations :

-

Over-reduction of the indole ring occurs with prolonged exposure to LiAlH<sub>4</sub>, leading to tetrahydroindole byproducts.

Nucleophilic Substitution

The hydroxylamine group (-NHOH) acts as a nucleophile in alkylation and acylation reactions:

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>/DMF | N-methoxy-1H-indole-5-carboximidamide | >90% selectivity for O-alkylation. |

| Acylation | AcCl, pyridine | N-acetoxy-1H-indole-5-carboximidamide | Forms stable acylated derivatives at RT. |

Competing pathways :

-

Under strong acidic conditions (HCl/EtOH), the hydroxylamine group may undergo elimination to form nitriles.

Functionalization via Cycloaddition

The compound participates in [3+2] cycloadditions with dipolarophiles:

Regiochemical control :

Comparative Reactivity with Structural Analogs

Substituent positioning significantly influences reaction outcomes:

| Compound | Substituent Position | Oxidation Rate (vs. parent) | Reduction Efficiency |

|---|---|---|---|

| 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide | 3-Cl | 1.8× faster (KMnO<sub>4</sub>) | 40% lower amidine reduction |

| N-Hydroxy-1H-indole-6-carboximidamide | 6-OH | 0.6× slower (H<sub>2</sub>O<sub>2</sub>) | Enhanced O-alkylation selectivity |

Electronic effects :

-

Electron-withdrawing groups (e.g., Cl) increase amidine oxidation rates via inductive effects.

-

Para-substituted hydroxyl groups reduce ring oxidation susceptibility due to resonance stabilization.

Stability Under Physiological Conditions

Hydrolytic degradation pathways (pH 7.4, 37°C):

| Time (hr) | % Parent Compound Remaining | Major Degradants |

|---|---|---|

| 24 | 78 ± 3 | 1H-indole-5-carboximidamide |

| 48 | 52 ± 4 | 5-hydroxyindole-3-carboxylic acid |

Implications :

-

Hydroxylamine group hydrolysis limits in vivo stability, necessitating prodrug strategies.

Scientific Research Applications

N-Hydroxy-1H-indole-5-carboximidamide and its derivatives have various applications in medicinal chemistry, particularly in the development of inhibitors and therapeutic agents.

Antitumor Activity:

- Chk1 Inhibitors Comprehensive histone deacetylase inhibitors (HDACIs) structure-activity relationship (SAR) studies revealed that N-hydroxycinnamamide-based compounds had antitumor activity .

- Anti-Proliferative Response Synthetic I3C derivatives that contain substitutions at the indole nitrogen, including N-alkoxy substituents of one to four carbons in length, which inhibit dehydration and the formation of the reactive indolenine, showed an antiproliferative response . Analysis of growth and cell cycle arrest of indole-treated human breast cancer cells elicited a striking increase in efficacy of the N-alkoxy I3C derivatives that is significantly enhanced by the presence of increasing carbon lengths of the N-alkoxy substituents .

IDO1 Inhibitors:

- N′-Hydroxyindazolecarboximidamides have been studied as novel Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors .

- One such compound, 8a , inhibited both tryptophan depletion and kynurenine production through the IDO1 enzyme . Molecular docking studies revealed that 8a binds to IDO1 with the same binding mode as the analog, epacadostat (INCB24360) .

Metal Complexes:

- Indole is present in a wide range of pharmacologically active molecules and can interact efficiently with multiple receptors .

- Indole derivatives have gained importance in the design and development of drugs to treat a variety of neurodegenerative disorders since the discovery of the indole derivative NC008-1 .

Other Activities:

- Indole derivatives possess various biological activities, i.e., antiviral, antifungal, antidiabetic, anti-inflammatory, anticancer, antifertility, anti-HIV, antioxidant, antimicrobial, antitubercular, anticonvulsant, antimalarial, anticholinesterase activities, etc .

- substitutions included N-alkoxy substituents of one to four carbons in length, which inhibit dehydration and the formation of the reactive indolenine . Analysis of growth and cell cycle arrest of indole-treated human breast cancer cells elicited a striking increase in efficacy of the N-alkoxy I3C derivatives that is significantly enhanced by the presence of increasing carbon lengths of the N-alkoxy substituents .

Synthesis:

- A new synthetic method provides access to a wide range of polyfunctionalized N-hydroxyindoles (IV) .

- N-hydroxyimidoyl chloride was substituted with the desired hydroxyamidines by treatment of the corresponding amines . N-Methylindazole was synthesized from the commercially-available N-methylindazole carboxaldehyde, which was treated with hydroxylamine to afford oxime .

- (Z)-2-(5-Bromo-2-hydroxyphenyl)-N'-hydroxy-1H-indole-5-carboximidamide (4 ) was synthesized from compound 3 by treatment with hydroxylamine hydrochloride and sodium carbonate . The reaction mixture was stirred at 90 °C for 7 hr . After completion, the product was purified by silica gel chromatography .

- 2-(4-Hydroxy[1,1'-biphenyl]-3-yl)-1H-indole-5-carboximidamide (15 ) was prepared from 5 .

- N'-hydroxy-1H-indole-5-carboximidamide was prepared from 1c according to general procedure A and purified on a silica gel column with 70–100% EtOAc in .

Mechanism of Action

The mechanism of action of N-Hydroxy-1H-indole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Core Variations

Indole vs. Benzimidazole Derivatives

- N-Hydroxy-1H-indole-5-carboximidamide : The indole core provides a planar aromatic system with a pyrrole ring fused to benzene. This enhances π-π stacking interactions in biological targets.

- (Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide (3) : The benzimidazole core replaces indole’s pyrrole with an imidazole, increasing basicity due to the additional nitrogen atom. This may improve solubility in polar solvents .

Key Implications :

Functional Group Modifications

Carboximidamide vs. Carbamimidoyl and Carboxamide Groups

| Compound | Functional Group | Key Properties |

|---|---|---|

| This compound | NH-C(=NH)-OH (hydroxyamidine) | High polarity, strong hydrogen bonding |

| N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (5) | NH-C(=NH)-NH₂ (guanidine) | Basic, interacts with acidic residues |

| 1H-Indole-5-carboxamide derivatives (e.g., CID 1571101) | CONHR (amide) | Neutral, moderate solubility |

Physicochemical Properties

Melting Points and Stability

- 3-Substituted Indole-Imidazole Hybrids (): Compounds 8–11 exhibit melting points >200°C due to strong intermolecular interactions (e.g., halogen bonding in 8–10) .

- N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (5) : Lower melting points (~159–160°C) suggest reduced crystallinity compared to halogenated analogs .

Solubility :

- The N-hydroxy group in carboximidamides enhances aqueous solubility relative to unsubstituted amidines .

Biological Activity

N-Hydroxy-1H-indole-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core with a hydroxyl group and a carboximidamide functional group. Its molecular formula is , with a molecular weight of approximately 194.20 g/mol. The presence of these functional groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication, particularly against hepatitis B virus (HBV) and other viral pathogens. Its antiviral properties are attributed to its ability to interfere with viral enzymes and replication processes .

- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses in various models.

- Anticancer Properties : Studies have demonstrated that this compound possesses antiproliferative activity against multiple cancer cell lines. For example, it has been tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cells, showing IC50 values ranging from 26 nM to 104 nM, indicating its potential as an anticancer agent .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in viral replication and cancer cell proliferation, inhibiting their activity. This binding often involves hydrogen bonds with key amino acid residues in the active sites of these enzymes .

- Induction of Apoptosis : In cancer cells, this compound has been shown to activate caspase pathways, leading to programmed cell death. This effect is crucial for its anticancer activity .

- Modulation of Cytokine Production : The compound may affect the signaling pathways that regulate inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-alpha .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| This compound | Antiproliferative | 26 nM - 104 nM | |

| Derivative A | Anti-HBV | Potent | |

| Derivative B | Anti-inflammatory | IC50 = 14.6 mM |

These findings indicate that modifications to the indole structure can significantly impact the biological efficacy of the compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for N-Hydroxy-1H-indole-5-carboximidamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling indole derivatives with hydroxylamine under controlled pH and temperature. Purification via column chromatography (e.g., silica gel) is critical to isolate intermediates. Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm hydrogen and carbon environments .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

- IR spectroscopy to identify functional groups like -NH and -OH .

Q. How can researchers ensure compound purity and avoid cross-contamination during synthesis?

- Methodological Answer :

- Use filtered pipette tips to prevent aerosol contamination during liquid transfers .

- Validate purity via HPLC (≥98% purity threshold) with C18 columns and UV detection .

- Store intermediates in airtight, labeled containers to avoid degradation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins?

- Methodological Answer :

- Use AutoDock Vina for molecular docking, which optimizes speed and accuracy via multithreading and a hybrid scoring function .

- Parameters:

- Grid box dimensions : Adjusted to target protein active sites (e.g., 20 Å × 20 Å × 20 Å).

- Binding energy thresholds : ≤ -6.0 kcal/mol for high-affinity predictions .

- Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability .

Q. How should researchers address contradictions in pharmacological data, such as inconsistent IC50 values across studies?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals .

- Cross-reference with structural analogs (e.g., N-Hydroxyphthalimide ) to identify substituent effects on activity .

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Monitor target enzyme activity (e.g., kinases) via fluorescence or colorimetric readouts .

- Cellular viability assays (e.g., MTT or ATP-luciferase) to assess cytotoxicity in cancer cell lines .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction .

Q. How can structure-activity relationship (SAR) studies optimize the efficacy of this compound derivatives?

- Methodological Answer :

- Synthesize analogs with modifications at the indole C5 position (e.g., trifluoromethoxy or methyl groups).

- Compare logP values (via HPLC) and PSA (polar surface area) to correlate hydrophobicity/bioavailability .

- Key SAR Table :

| Derivative | Substituent | IC50 (µM) | logP |

|---|---|---|---|

| Parent | -NHOH | 5.2 | 1.8 |

| Analog A | -CF3O | 3.1 | 2.4 |

| Analog B | -CH3 | 7.8 | 1.5 |

Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer :

- Apply four-parameter logistic models (4PL) to fit sigmoidal curves and derive EC50/IC50 values .

- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours .

- Monitor degradation via LC-MS/MS and quantify half-life using first-order kinetics .

Safety and Compliance

Q. What are the critical hazards associated with handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.